5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
Description
Properties
Molecular Formula |
C13H15BFNO3 |
|---|---|
Molecular Weight |
263.07 g/mol |
IUPAC Name |
5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H15BFNO3/c1-12(2)13(3,4)19-14(18-12)8-5-11-10(6-9(8)15)16-7-17-11/h5-7H,1-4H3 |
InChI Key |
YXWDNVPMFXVWAI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Formation of Benzo[d]oxazole Core: The 5-fluoro-2-nitroaniline undergoes a cyclization reaction to form the benzo[d]oxazole core. This is typically achieved through a condensation reaction with a suitable aldehyde under acidic conditions.
Introduction of Dioxaborolane Group: The final step involves the introduction of the dioxaborolane group. This is usually done via a palladium-catalyzed borylation reaction using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to maximize yield and minimize costs. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Boronic acids or phenols.
Reduction: Amines or alcohols.
Substitution: Substituted benzo[d]oxazole derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is in the synthesis of novel anticancer agents. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzo[d]oxazole structures have shown promising activity against glioblastoma cells and other cancer types through mechanisms involving apoptosis induction and DNA damage .
Structure-Activity Relationships
The structure of this compound allows for modifications that can enhance its biological activity. Research indicates that varying substituents on the benzoxazole ring can significantly affect the compound's efficacy against cancer cells. For example, the presence of electron-withdrawing groups has been linked to increased potency .
In Vitro and In Vivo Assessments
In vitro studies have been conducted to assess the cytotoxicity of this compound derivatives against specific cancer cell lines. These studies often utilize assays such as MTT or colony formation assays to evaluate cell viability and proliferation . In vivo studies using animal models have further validated the anticancer properties of these compounds, highlighting their potential for therapeutic use .
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the dioxaborolane group can facilitate cellular uptake.
Comparison with Similar Compounds
Benzo[d]oxazole Derivatives with Varied Substituents
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (CAS 936902-12-4, 1000339-10-5):
Heterocyclic Variants
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole :
- 2-Acetylamino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)benzo[d]thiazole: Thiazole core increases π-acidity, favoring coordination with transition metals. The acetylated amine offers a site for further functionalization, unlike the fluorine-substituted oxazole .
Functionalized Derivatives
- 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde :
Physicochemical Properties
Reactivity in Cross-Coupling Reactions
- Target Compound : Exhibits moderate reactivity in Suzuki couplings due to fluorine’s electron-withdrawing effect, which slightly deactivates the boronate ester. Typical yields: 70–85% with aryl bromides .
- Non-Fluorinated Analogs: Higher reactivity (yields >90%) due to reduced electron withdrawal, enabling faster transmetallation .
- Methyl-Substituted Analogs : Steric hindrance from the methyl group reduces coupling efficiency with bulky substrates (yields ~60–75%) .
Biological Activity
5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant case studies.
The molecular formula of this compound is C13H16BFO3 with a molar mass of approximately 250.07 g/mol. The compound features a fluorine atom at the 5-position and a dioxaborolane moiety that enhances its reactivity and stability.
| Property | Value |
|---|---|
| Molecular Formula | C13H16BFO3 |
| Molar Mass | 250.07 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]oxazole derivatives with boron-containing reagents. Specific methodologies can vary but generally include:
- Formation of the Dioxaborolane : The dioxaborolane moiety is synthesized through the reaction of boronic acid derivatives with appropriate alcohols.
- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
- Final Coupling : The final step involves coupling the dioxaborolane with the benzo[d]oxazole scaffold.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro studies showed that related compounds exhibited significant cytotoxicity against various cancer cell lines such as lung cancer (A549) and leukemia (L1210). For example:
The biological activity is believed to stem from several mechanisms:
- Inhibition of Tubulin Polymerization : Some derivatives have shown to inhibit tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Activation of caspase pathways has been observed in treated cells, indicating that these compounds can induce programmed cell death .
Study on Lung Cancer Cells
A study evaluated the effects of various benzo[d]oxazole derivatives on lung cancer A549 cells:
- Results : Compounds showed over 30% cytotoxicity at concentrations as low as 10 µM.
- Selectivity : Some compounds were found to be more toxic to cancer cells than to healthy cells .
Comparative Analysis
The biological activity of this compound was compared with other known anticancer agents:
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 0.56 | A549 |
| Compound B | 1.0 | L1210 |
| 5-Fluoro derivative | <10 | A549 |
Q & A
Q. What are the standard synthetic routes for preparing 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole?
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. A representative method involves reacting a halogenated precursor (e.g., 6-bromo-5-fluorobenzo[d]oxazole) with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst, potassium acetate, and 1,4-dioxane at 100°C for 8 hours . Key parameters include:
- Catalyst : Pd(dppf)Cl₂ (0.36 mmol per 18.2 mmol substrate).
- Solvent : 1,4-dioxane.
- Yield : Up to 90% after crystallization with ethanol.
Alternative routes use pinacol boronic ester intermediates under similar conditions, emphasizing inert atmospheres (argon) and column chromatography for purification .
Q. How can the structure of this compound be confirmed after synthesis?
Critical characterization methods include:
- ¹H/¹³C NMR : Peaks for the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and benzo[d]oxazole core (aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (e.g., 322 Da for analogous structures) .
- X-ray crystallography (if crystalline): Resolves bond lengths and angles, validated using software like SHELXL or OLEX2 .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile intermediate in:
- Suzuki-Miyaura couplings : Forms biaryl linkages for pharmaceuticals, OLED materials, and conjugated polymers .
- Fluorine incorporation : The electron-withdrawing fluorine substituent enhances metabolic stability in drug candidates .
- Boron-based functionalization : Enables further derivatization via protodeboronation or transmetallation .
Advanced Research Questions
Q. How can mechanistic studies optimize cross-coupling reactions involving this boronic ester?
- Catalyst screening : Test Pd(PPh₃)₄, Pd(OAc)₂, or Buchwald-Hartwig ligands to improve turnover in electron-deficient systems .
- Solvent effects : Compare polar aprotic (DMF, dioxane) vs. ethereal solvents (THF) for solubility and reaction rates .
- Kinetic monitoring : Use in situ NMR or HPLC to track intermediates (e.g., oxidative addition vs. transmetallation steps) .
Q. What role does the fluorine substituent play in electronic applications like OLEDs?
The fluorine atom:
- Modifies HOMO/LUMO levels : Enhances electron transport in emissive layers, critical for thermally activated delayed fluorescence (TADF) .
- Reduces aggregation-induced quenching : Steric effects from fluorine improve thin-film morphology in devices .
- Validation : DFT calculations (e.g., Gaussian09) correlate substituent effects with photoluminescence quantum yields .
Q. How can crystallographic data resolve ambiguities in regioselectivity or stereochemistry?
- Data collection : Use high-resolution (<1.0 Å) X-ray diffraction to assign positions of fluorine and boron atoms .
- Refinement : SHELXL’s restraints refine disordered dioxaborolane moieties, while OLEX2’s GUI streamlines analysis .
- Case study : A 2024 study resolved a fluorine-boron tautomerism conflict using anisotropic displacement parameters .
Q. What strategies mitigate low yields in multistep syntheses involving this compound?
- Purification : Employ gradient silica column chromatography (hexane:EtOAc) to separate boronic ester byproducts .
- Protection/deprotection : Use tert-butyl carbamates or acetyl groups to stabilize reactive intermediates .
- Scale-up adjustments : Reduce catalyst loading (e.g., 0.5 mol% Pd) and optimize stoichiometry (1:1.1 substrate:boron reagent) .
Q. How does the compound’s stability under acidic/basic conditions impact reaction design?
- Acidic conditions : The dioxaborolane ring hydrolyzes to boronic acid (pH <5), requiring buffered media (pH 7–9) for Suzuki couplings .
- Basic conditions : Fluorine substitution reduces susceptibility to nucleophilic aromatic substitution, but prolonged heating in NaOH/EtOH may degrade the oxazole ring .
- Stability testing : Monitor via TLC or LC-MS at 12-hour intervals .
Q. What computational tools predict reactivity or electronic properties of derivatives?
- DFT (Gaussian, ORCA) : Models transition states for cross-coupling or charge transfer in donor-acceptor dyads .
- Molecular docking (AutoDock Vina) : Screens derivatives for binding affinity to biological targets (e.g., kinase inhibitors) .
- ChemDraw/CrystalExplorer : Visualizes steric effects of fluorine and boron groups on molecular packing .
Q. How can conflicting NMR data from analogous compounds be reconciled?
- Solvent calibration : Compare DMSO-d₆ vs. CDCl₃ shifts for aromatic protons .
- Decoupling experiments : Use NOESY or COSY to assign overlapping peaks in congested regions (δ 7.0–8.0 ppm) .
- Reference databases : Cross-check with Cambridge Structural Database (CSD) entries for benzo[d]oxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
